Aluminum trifluoromethanesulfonate

Cat. No. B1224127

M. Wt: 474.2 g/mol

InChI Key: FKOASGGZYSYPBI-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US05110778

Procedure details

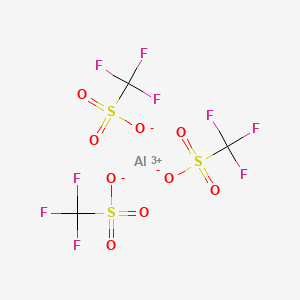

Aluminum tris-triflate (CF3SO3)3Al is prepared by placing a premeasured amount of anhydrous aluminum trichloride (tribromide) in a well dried three necked flask equipped with a magnetic stirrer, a pressure equalizing dropping funnel and dry nitrogen inlet. The flask is cooled and 3 equivalents of triflic acid are slowly added from the dropping funnel with efficient stirring whereby HCl (HBr) slowly evolves. The temperature was slowly raised until completion of the reaction. The flask is then evacuated in vacuum to remove any HX and residual triflic acid giving aluminum triflate as a slightly off colored solid.

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Cl-].[Cl-].[Al+3:4].[OH:5][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:8])=[O:7].Cl>>[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5].[Al+3:4].[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5].[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5] |f:0.1.2.3,6.7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Al+3]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)C(F)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried three necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask is cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was slowly raised until completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask is then evacuated in vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any HX and residual triflic acid

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]S(=O)(=O)C(F)(F)F.[Al+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |